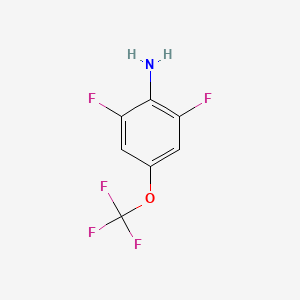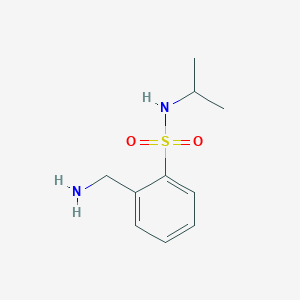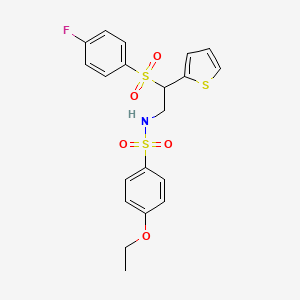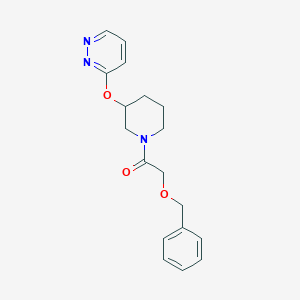
2,6-Difluoro-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Difluoro-4-(trifluoromethoxy)aniline” is a nitrogen compound that is useful in organic synthesis . It is an important chemical in the synthesis technology for high-efficiency insecticide .
Synthesis Analysis
The synthesis of “2,6-Difluoro-4-(trifluoromethoxy)aniline” involves several steps. One method involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 hours, then adding sodium amide . Another method involves using 4-trifluoro-methoxyaniline as raw material, adding inert grinding medium, and dripping bromine successively .Molecular Structure Analysis
The molecular formula of “2,6-Difluoro-4-(trifluoromethoxy)aniline” is C7H4Cl2F3NO . The average mass is 246.014 Da and the monoisotopic mass is 244.962204 Da .Chemical Reactions Analysis
The chemical reactions involving “2,6-Difluoro-4-(trifluoromethoxy)aniline” are complex and depend on the specific conditions. For example, under certain conditions, the reaction mixture is reacted at 50°C for 2 hours under slight hydrogen pressurization .Physical And Chemical Properties Analysis
“2,6-Difluoro-4-(trifluoromethoxy)aniline” is a solid with a melting point of 30-32 °C (lit.) . The SMILES string is Nc1c (Cl)cc (OC (F) (F)F)cc1Cl .Applications De Recherche Scientifique
Synthesis of Agrochemical Intermediates
An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate prepared from 4-trifluoromethoxy aniline, was described by Ding Zhi-yuan (2011). The optimal conditions for this synthesis involved brominating agents Br2, Br2-H2O2, with a molar ratio of Br2 to 4-trifluoromethoxy aniline of 1:1, using methylene dichloride-water as the solvent under reflux. The reaction yielded a 97% yield and the purity of the product was over 99.5% (Ding Zhi-yuan, 2011).
Organometallic Complexes
F. Rose-munch et al. (1994) conducted a conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealing in the solid state that the trifluoromethoxy group is nearly perpendicular to the arene ring, and the amino group is eclipsed by a chromium carbonyl bond, a conformation also found in solution (F. Rose-munch et al., 1994).
Development of Pharmaceuticals and Agrochemicals
Pengju Feng and Ming‐Yu Ngai (2016) reported a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, demonstrating their potential as useful synthetic building blocks for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. This synthesis involved using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) and was general enough to be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Pengju Feng & Ming‐Yu Ngai, 2016).
Safety and Hazards
“2,6-Difluoro-4-(trifluoromethoxy)aniline” is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, and use only under a chemical fume hood .
Propriétés
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDRAFJZQMKSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)



![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)


![Ethyl 4-(4-chlorophenyl)-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2638129.png)
![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)
![2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol](/img/structure/B2638132.png)
![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)